molecular formula C18H19FN2O2S B4038290 2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B4038290
M. Wt: 346.4 g/mol
InChI Key: AODBVAASCJSNQF-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11512719 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Enhancement and Biological Activity

Adenosine A1 Receptor Allosteric Enhancers : A study by Nikolakopoulos et al. (2006) investigated 2-aminothiophene-3-carboxylates and carboxamides, closely related to the specified compound, for their potential as A1AR allosteric enhancers. This research highlights the structure-activity relationships within these compounds, identifying several that exhibit potent and efficacious properties, surpassing those of known enhancers like PD81,723 (Nikolakopoulos et al., 2006).

Synthesis and Characterization

Novel Synthetic Pathways : Kelly et al. (2007) synthesized a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including compounds with substituted fluorobenzoic acids, showcasing innovative synthetic routes and providing structural characterisation through various spectroscopic methods. These compounds exhibited cytotoxic effects on breast cancer cell lines, demonstrating the potential for therapeutic applications (Kelly et al., 2007).

Heterocyclic Compound Synthesis

Heterocyclic Derivatives for Biological Activities : The utility of 2-aminothiophene-3-carboxamide in synthesizing biologically active, fused heterocyclic derivatives was explored by Wardakhan et al. (2005). This study focused on creating compounds with antimicrobial activity, emphasizing the versatility of the core structure in generating pharmaceutically relevant molecules (Wardakhan et al., 2005).

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-12-9-7-11(8-10-12)17(23)21-18-15(16(20)22)13-5-3-1-2-4-6-14(13)24-18/h7-10H,1-6H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODBVAASCJSNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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